1-[1-(Pyridin-2-yl)ethyl]piperazine
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Overview
Description
1-[1-(Pyridin-2-yl)ethyl]piperazine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol It is characterized by the presence of a piperazine ring substituted with a pyridin-2-yl group at the 1-position and an ethyl group at the 1-position of the piperazine ring
Mechanism of Action
Target of Action
The primary target of 1-[1-(Pyridin-2-yl)ethyl]piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound acts as a selective α2-adrenoceptor antagonist . It binds to these receptors and blocks their activity, thereby inhibiting the action of endogenous catecholamines . This leads to an increase in neurotransmitter release, resulting in various physiological effects .
Biochemical Pathways
norepinephrine pathway . By blocking α2-adrenoceptors, it could enhance the release of norepinephrine, leading to increased stimulation of other adrenergic receptors and downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other biological molecules could impact the compound’s stability and its interaction with α2-adrenoceptors . .
Biochemical Analysis
Biochemical Properties
1-[1-(Pyridin-2-yl)ethyl]piperazine plays a significant role in biochemical reactions, particularly as a selective α2-adrenoceptor antagonist . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors, inhibiting their activity and thereby influencing neurotransmitter release . The nature of these interactions involves binding to the receptor sites, leading to a conformational change that inhibits receptor activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the adrenergic signaling pathway, leading to changes in neurotransmitter release and receptor sensitivity . Additionally, this compound can alter gene expression patterns, potentially impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to α2-adrenergic receptors, binding to these receptors and inhibiting their activity . This inhibition can lead to a decrease in neurotransmitter release, affecting various physiological processes. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter release and receptor activity . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and alterations in physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . The specific enzymes involved in its metabolism include those related to the adrenergic signaling pathway, which play a role in the compound’s biotransformation and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, influencing its localization and accumulation . The interactions with transporters and binding proteins are crucial for its effective distribution and activity within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of this compound is essential for its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 1-[1-(Pyridin-2-yl)ethyl]piperazine typically involves the reaction of pyridin-2-yl ethylamine with piperazine under specific conditions. One common method includes:
Reaction of Pyridin-2-yl Ethylamine with Piperazine: This reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[1-(Pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
Scientific Research Applications
1-[1-(Pyridin-2-yl)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-[1-(Pyridin-2-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound lacks the ethyl group present in this compound, which may affect its binding affinity and biological activity.
1-(3-Pyridyl)piperazine: The position of the pyridyl group is different, which can influence the compound’s reactivity and interaction with molecular targets.
1-(4-Pyridyl)piperazine: Similar to 1-(3-Pyridyl)piperazine, the position of the pyridyl group affects its chemical properties and applications.
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXGJFCTPBJAFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401596 |
Source
|
Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-20-9 |
Source
|
Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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